Biotin-PEG23-amine

Catalog No.
S521304
CAS No.
604786-74-5
M.F
C58H114N4O25S
M. Wt
1299.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG23-amine

CAS Number

604786-74-5

Product Name

Biotin-PEG23-amine

IUPAC Name

N-(71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C58H114N4O25S

Molecular Weight

1299.61

InChI

InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1

InChI Key

LQIGDDHILHLQSX-SNKXOJDGSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O)[C@@]2([H])N1

Solubility

Soluble in DMSO

Synonyms

Biotin-PEG23-amine

Description

The exact mass of the compound Biotin-PEG23-amine is 1298.7493 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biotin: A vitamin B7 molecule that can strongly bind to avidin and streptavidin proteins []. This binding interaction is a cornerstone of many biological assays
  • PEG Spacer: A polyethylene glycol chain, often referred to as PEG, known for its water solubility and biocompatibility []. This linker molecule helps the attached biomolecule dissolve in water and reduces interactions with other molecules
  • Terminal Amine Group: A functional group that can form chemical bonds with other molecules, allowing biotin-PEG23-amine to be attached to various targets

These properties make biotin-PEG23-amine a valuable tool in scientific research, particularly in the following areas:

  • Bioconjugation

    Biotin-PEG23-amine can be used to link biotin to various biomolecules such as proteins, antibodies, and nucleic acids []. This biotinylation process allows researchers to purify, detect, and manipulate these molecules using the strong biotin-avidin interaction.

  • Drug Delivery Systems

    Biotin-PEG23-amine can be used to create targeted drug delivery systems. By attaching a drug molecule to biotin-PEG23-amine, researchers can leverage the biotin-avidin interaction to deliver the drug to specific cells or tissues [].

  • Protac Linkers

    Biotin-PEG23-amine is being explored as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a new class of drugs that hijack the body's natural protein degradation machinery to eliminate disease-causing proteins.

Biotin-Polyethylene Glycol 23-amine is a specialized compound that combines biotin, a vitamin known for its role in cellular metabolism, with a long polyethylene glycol (PEG) chain. This compound features a primary amine group at one end and a biotin moiety at the other, allowing it to serve as an effective linker in various biochemical applications. The PEG component enhances water solubility and stability, making it suitable for conjugating with proteins, peptides, and other biomolecules. The molecular weight of Biotin-PEG23-amine is approximately 1299.61 g/mol .

Due to its primary amine functionality. Key reactions include:

  • N-Hydroxysuccinimide Ester Reactions: The primary amine can react with N-hydroxysuccinimide esters to form stable amide bonds, facilitating the attachment of biotin to target molecules .
  • Carboxylic Acid Coupling: It can also react with carboxylic acids, allowing for the formation of amide linkages .
  • Click Chemistry: While primarily an amine reagent, Biotin-PEG23-amine can be utilized in click chemistry approaches when combined with other reactive groups .

These reactions enable the rapid and efficient functionalization of biomolecules, which is crucial for applications in bioconjugation and drug delivery.

Biotin-PEG23-amine exhibits significant biological activity due to its ability to facilitate the targeting and delivery of therapeutic agents. The biotin moiety allows for specific binding to avidin or streptavidin, proteins that have a high affinity for biotin. This property is exploited in various applications such as:

  • Targeted Drug Delivery: By conjugating drugs or therapeutic proteins to Biotin-PEG23-amine, researchers can enhance the specificity and efficacy of treatments by directing them to specific cells or tissues.
  • Diagnostics: The compound can be used in assays where biotinylated molecules are detected through their interaction with avidin-based systems, enabling sensitive detection methods .

The synthesis of Biotin-PEG23-amine typically involves the following steps:

  • Synthesis of PEG Linker: Start with commercially available PEG derivatives.
  • Coupling Reaction: React the PEG derivative with biotin using coupling agents such as N-hydroxysuccinimide to facilitate the formation of the desired bioconjugate.
  • Purification: Purify the resulting compound using techniques such as dialysis or chromatography to achieve high purity levels necessary for biological applications .

Biotin-PEG23-amine has a wide range of applications across various fields:

  • Bioconjugation: Used for attaching biotin to proteins, antibodies, or other biomolecules for enhanced functionality.
  • Drug Delivery Systems: Serves as a linker in creating targeted drug delivery vehicles.
  • Diagnostics and Imaging: Utilized in assays and imaging techniques where biotinylated components are necessary for detection .

Studies have shown that compounds like Biotin-PEG23-amine significantly improve the intracellular uptake of conjugated proteins compared to non-biotinylated counterparts. For instance, research demonstrated that biotinylation enhances the delivery efficiency of proteins like lysozyme and bovine serum albumin when conjugated with PEG . This enhancement is attributed to the specific binding interactions between biotinylated molecules and avidin or streptavidin.

Several compounds share structural similarities with Biotin-PEG23-amine but differ in their functional groups or length of the PEG chain. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Biotin-PEG2-amineShorter PEG chain (2 units)Faster reaction kinetics due to shorter linker
Biotin-PEG6-amineMedium-length PEG chain (6 units)Balances solubility and flexibility
Biotin-PEG11-amineLonger PEG chain (11 units)Enhanced stability but may reduce reactivity
Biotin-PEG23-azideAzide functional group instead of amineSuitable for click chemistry applications

Biotin-PEG23-amine stands out due to its long PEG chain, which provides enhanced solubility and flexibility compared to shorter PEG linkers. Its unique structure allows for versatile applications in drug delivery and diagnostics while maintaining effective binding properties through its biotin component.

Purity

>94% (or refer to the Certificate of Analysis)

Exact Mass

1298.7493

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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